Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is an organic compound with the molecular formula C15H19NO3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a formyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with formyl-substituted phenyl compounds. One common method includes the use of tert-butyl 3-azetidinecarboxylate as a starting material, which undergoes a formylation reaction to introduce the formyl group at the para position of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as improved yields, cost-effectiveness, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Tert-butyl 3-(4-carboxyphenyl)azetidine-1-carboxylate.
Reduction: Tert-butyl 3-(4-hydroxymethylphenyl)azetidine-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The formyl group may play a crucial role in these interactions by forming covalent or non-covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate: Contains an amino group instead of a formyl group.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group instead of a formyl group.
Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate: Contains a formylphenoxy group instead of a formylphenyl group
Uniqueness
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other azetidine derivatives .
Properties
IUPAC Name |
tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHOHARHPNOYPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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